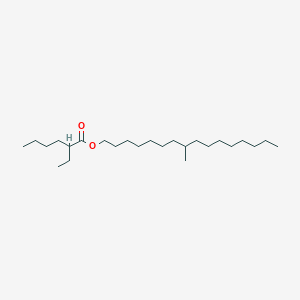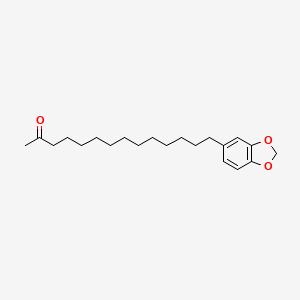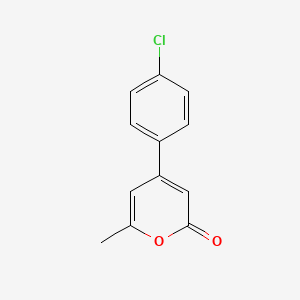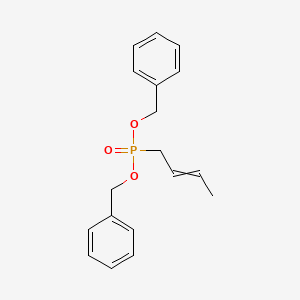
5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromo-fluoroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole typically involves the halogenation of a precursor compound. One common method is the bromination and fluorination of a benzodioxole derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds between the benzodioxole ring and the bromo-fluoroethenyl group. The reaction is typically carried out in the presence of a palladium catalyst and a suitable base.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzodioxole derivatives, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 2-Bromo-4-fluoropyridine
- 5-Bromo-2-fluoropyrimidine
Uniqueness
5-(2-Bromo-2-fluoroethenyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of both bromo and fluoro groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
729613-15-4 |
|---|---|
Molekularformel |
C9H6BrFO2 |
Molekulargewicht |
245.04 g/mol |
IUPAC-Name |
5-(2-bromo-2-fluoroethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H6BrFO2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2 |
InChI-Schlüssel |
JXYFICWQXIKATC-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)

![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)

